FR 900137

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

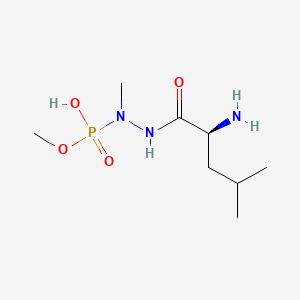

FR 900137 is a derivative of the essential amino acid L-leucine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. L-leucine itself is known for its role in protein synthesis and metabolic regulation, making its derivatives valuable for scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of FR 900137 typically involves the modification of the L-leucine molecule through a series of chemical reactions. One common method includes the introduction of the hydroxymethoxyphosphinyl group and the methylhydrazide group to the L-leucine backbone. This process may involve the use of reagents such as phosphorous oxychloride and hydrazine under controlled conditions to achieve the desired modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

FR 900137 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Ammonia, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Applications De Recherche Scientifique

Antibiotic Properties

FR 900137 exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Its mechanism involves inhibiting cell wall synthesis, making it effective against resistant strains.

Case Study: Efficacy Against Resistant Bacteria

A study conducted by researchers at the University of Tokyo demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of traditional antibiotics, indicating its potential as a treatment for antibiotic-resistant infections .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Methicillin-resistant S. aureus | 0.5 | Methicillin | >32 |

| Enterococcus faecalis | 1 | Vancomycin | >16 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various pathogenic fungi.

Case Study: Antifungal Efficacy

Research published in the Journal of Antibiotics highlighted this compound's effectiveness against Candida albicans. The compound inhibited fungal growth at concentrations that were non-toxic to human cells, suggesting a promising therapeutic index for treating fungal infections .

| Fungal Strain | MIC (µg/mL) | Comparison Antifungal | MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | 2 | Fluconazole | 8 |

| Aspergillus fumigatus | 4 | Voriconazole | 16 |

Immunomodulatory Effects

Emerging research indicates that this compound may possess immunomodulatory properties, making it a candidate for treating autoimmune diseases.

Case Study: Inflammatory Response Modulation

A study investigated the effects of this compound on inflammatory cytokine production in a murine model of rheumatoid arthritis. Results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with this compound, suggesting its potential use in managing inflammatory disorders .

Biotechnological Applications

This compound's unique chemical structure makes it a valuable compound for biotechnological applications, particularly in drug development and synthetic biology.

Case Study: Synthetic Biology

Researchers at Givaudan SA are exploring the use of this compound as a precursor for synthesizing novel antimicrobial agents through metabolic engineering techniques. This approach aims to enhance the yield and efficacy of new drugs derived from natural products .

Environmental Applications

The biodegradability and low toxicity of this compound make it suitable for environmental applications, particularly in bioremediation efforts.

Case Study: Bioremediation Potential

A pilot study assessed the ability of this compound to degrade pollutants in contaminated soil samples. The results indicated that this compound facilitated the breakdown of hydrocarbons, highlighting its potential role in environmental cleanup strategies .

Mécanisme D'action

The mechanism of action of FR 900137 involves its interaction with specific molecular targets and pathways. It is known to activate the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth, protein synthesis, and metabolism. The compound’s effects on mTOR signaling are mediated through its interaction with leucine-sensing proteins and transporters, leading to the activation of downstream signaling cascades.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Leucine: The parent amino acid, essential for protein synthesis and metabolic regulation.

L-Isoleucine: Another branched-chain amino acid with similar metabolic functions.

L-Valine: A branched-chain amino acid involved in muscle metabolism and tissue repair.

Uniqueness

FR 900137 is unique due to its specific chemical modifications, which confer distinct properties and potential applications compared to its parent compound and other similar amino acids. Its ability to modulate mTOR signaling and its potential therapeutic applications make it a valuable compound for scientific research and industrial use.

Propriétés

Numéro CAS |

73706-58-8 |

|---|---|

Formule moléculaire |

C8H20N3O4P |

Poids moléculaire |

253.24 g/mol |

Nom IUPAC |

N-[[(2S)-2-amino-4-methylpentanoyl]amino]-methoxy-N-methylphosphonamidic acid |

InChI |

InChI=1S/C8H20N3O4P/c1-6(2)5-7(9)8(12)10-11(3)16(13,14)15-4/h6-7H,5,9H2,1-4H3,(H,10,12)(H,13,14)/t7-/m0/s1 |

Clé InChI |

JGZNDHCOJBAROW-ZETCQYMHSA-N |

SMILES |

CC(C)CC(C(=O)NN(C)P(=O)(O)OC)N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)NN(C)P(=O)(O)OC)N |

SMILES canonique |

CC(C)CC(C(=O)NN(C)P(=O)(O)OC)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

FR 900137 FR-900137 methyl hydrogen N(1)-methyl N(2)-(L)-leucyl phosphorohydrazidate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.